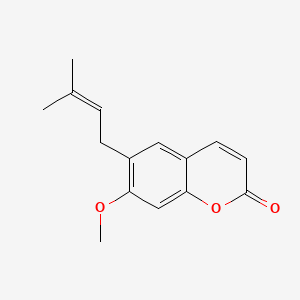

Suberosin

説明

Suberosin is a member of the class of coumarins in which the coumarin ring is substituted at positions 6 and 7 by a 3-methylbut-2-en-1-yl group and a methoxy group, respectively . It is a natural product found in Citropsis articulata .

Synthesis Analysis

Suberosin is a specialized cell wall modifying polymer comprising both phenolic-derived and fatty acid-derived monomers . It is deposited in below-ground dermal tissues (epidermis, endodermis, periderm) and above-ground periderm (i.e., bark) . The deposition of suberin is part of the skin maturation process of important tuber crops such as potato and can affect storage longevity .Molecular Structure Analysis

Suberosin has a molecular formula of C15H16O3 . It is a member of coumarins and an aromatic ether . The molecular weight of Suberosin is 244.28 g/mol .Physical And Chemical Properties Analysis

Suberosin is a member of the class of coumarins . It has a molecular weight of 244.28 g/mol . The molecular formula of Suberosin is C15H16O3 .科学的研究の応用

Metabolic Pathway Characterization

- Suberosin, a prenylated coumarin derivative, was studied for its metabolic pathways in human liver microsomes. Eight metabolites of suberosin were identified, involving both phase I and phase II metabolism. Cytochrome P450 enzymes, specifically CYP1A2 and CYP2B6, play a significant role in its metabolism (Paudel et al., 2020).

Anti-Proliferative Effects

- Suberosin, extracted from Plumbago zeylanica, shows anti-inflammatory activity and inhibits the proliferation of human peripheral blood mononuclear cells. This effect is mediated through the modulation of key transcription factors NF-AT and NF-κB (Chen et al., 2007).

- In vitro studies on MCF-7 breast cancer cells revealed that suberosin enhances the efficacy of radiotherapy and hyperthermia by increasing apoptosis and reducing cell viability. It affects the expression of pro-apoptotic genes, suggesting its potential as an adjuvant in cancer therapy (Nodooshan et al., 2020).

Antioxidant and Antimicrobial Activity

- Suberosin, isolated from the roots and fruits of Ferulago trifida Boiss., exhibited preferential toxicity against MDA-MB-23 cells. This indicates its significant antioxidant and antibacterial effects, making it a candidate for further pharmacological exploration (Tavakoli et al., 2018).

Antimalarial Properties

- A study evaluating the antimalarial effect of Ferulago angulata extract and suberosin epoxide against Plasmodium berghei in mice demonstrated the potential of suberosin epoxide as an effective antimalarial agent. The study highlights its potential for development into new antimalarial drugs (Sajjadi et al., 2016).

Anti-inflammatory and Antioxidant Effects in Lung Injury

- Suberosin exhibited protective effects against lung injury in a rat model of sepsis. Its administration ameliorated oxidative stress parameters and reduced pro-inflammatory cytokine levels, suggesting its potential in treating sepsis-related complications (Uzunçakmak et al., 2022).

Antiplatelet Activity

- Some coumarin compounds, including suberosin, extracted from Citrus grandis, demonstrated significant antiplatelet activity. This effect is attributed to the inhibition of thromboxane A2 formation and phosphoinositides breakdown (Teng et al., 1992).

Safety And Hazards

将来の方向性

While there is limited information available on the future directions of Suberosin, it is known that Suberosin is a natural phytoconstituent isolated from Citropsis articulata, especially employed for its anticoagulant properties . Its possible interactions with drugs and food have not yet been investigated .

Relevant Papers

特性

IUPAC Name |

7-methoxy-6-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-10(2)4-5-11-8-12-6-7-15(16)18-14(12)9-13(11)17-3/h4,6-9H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZDAYHEZSRVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206820 | |

| Record name | Suberosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suberosin | |

CAS RN |

581-31-7 | |

| Record name | Suberosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suberosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Suberosin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Suberosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

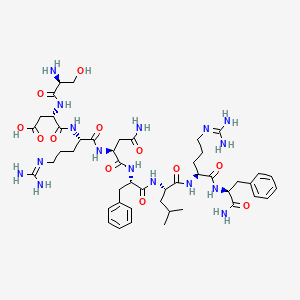

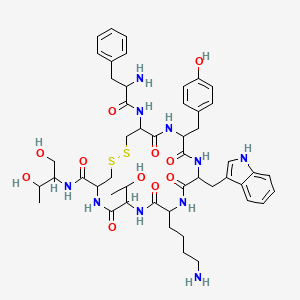

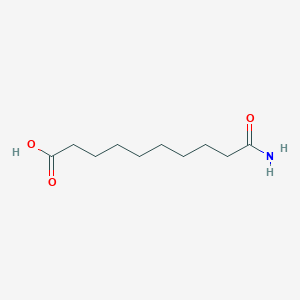

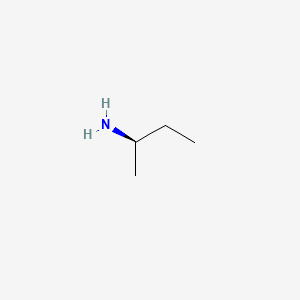

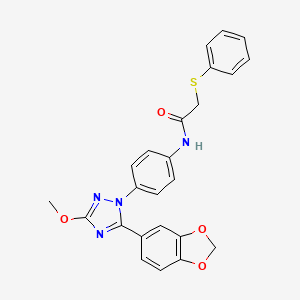

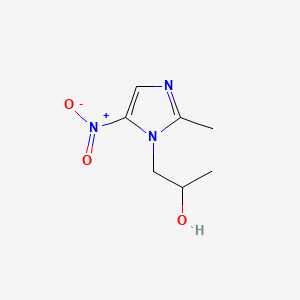

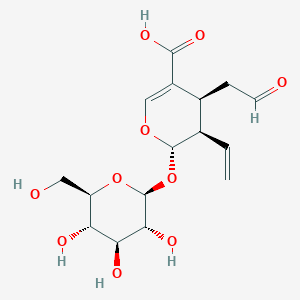

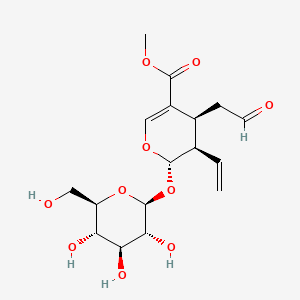

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。